ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645814
InChI: InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN(C(=N1)Br)C
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.06 g/mol

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC13645814

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate -

Specification

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
IUPAC Name ethyl 2-bromo-1-methylimidazole-4-carboxylate
Standard InChI InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4-10(2)7(8)9-5/h4H,3H2,1-2H3
Standard InChI Key FRFGCYPIOPYCIK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C(=N1)Br)C
Canonical SMILES CCOC(=O)C1=CN(C(=N1)Br)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s imidazole ring is substituted at three positions:

  • 1-Position: A methyl group (-CH₃) provides steric protection and influences electronic properties.

  • 2-Position: A bromine atom (-Br) serves as a leaving group, enabling nucleophilic substitution reactions.

  • 4-Position: An ethyl ester (-COOCH₂CH₃) enhances solubility in organic solvents and permits further functionalization via hydrolysis or transesterification .

The planar imidazole ring facilitates π-π interactions, while the bromine’s electron-withdrawing nature polarizes the ring, increasing reactivity at the 2-position.

Spectroscopic and Computational Data

SMILES Notation: CCOC(=O)C1=CN(C(=N1)Br)C
InChIKey: FRFGCYPIOPYCIK-UHFFFAOYSA-N
Predicted Collision Cross-Sections (CCS):

Adductm/zCCS (Ų)
[M+H]⁺232.99202146.0
[M+Na]⁺254.97396147.9
[M+NH₄]⁺250.01856149.2
[M-H]⁻230.97746144.0
Data from ion mobility spectrometry predictions highlight its gas-phase stability .

Synthesis and Purification

Bromination of Imidazole Precursors

The most common synthesis involves brominating 1-methyl-1H-imidazole-4-carboxylate using N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction proceeds via radical mechanisms, with AIBN (azobisisobutyronitrile) occasionally employed as an initiator. Key steps include:

  • Dissolving the precursor in anhydrous dichloromethane.

  • Adding NBS portion-wise under inert atmosphere.

  • Monitoring reaction progress via thin-layer chromatography (TLC).

  • Isolating the product through column chromatography or recrystallization.

Yield: Reported yields range from 65–75%, with purity >95% confirmed by HPLC.

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reducing side reactions. Automated systems control parameters such as temperature, residence time, and reagent stoichiometry, achieving batch-to-batch consistency.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at C2 undergoes SₙAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:

Compound+R-NH22-Amino-1-methyl-1H-imidazole-4-carboxylate+HBr[2]\text{Compound} + \text{R-NH}_2 \rightarrow \text{2-Amino-1-methyl-1H-imidazole-4-carboxylate} + \text{HBr} \quad[2]

This reactivity is exploited to synthesize analogs for drug discovery.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Compound+NaOH2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid+EtOH[2]\text{Compound} + \text{NaOH} \rightarrow \text{2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid} + \text{EtOH} \quad[2]

The resulting acid serves as a precursor for amide coupling or metal-organic frameworks.

Cross-Coupling Reactions

Applications in Research and Industry

Pharmaceutical Intermediate

  • Antimicrobial Agents: Structural analogs inhibit bacterial efflux pumps.

  • Anticancer Candidates: Brominated imidazoles interfere with kinase signaling pathways.

Materials Science

The compound’s planar structure and halogen bond-forming capacity make it a ligand in luminescent coordination polymers.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₉BrN₂O₂
Molecular Weight233.06 g/mol
SMILESCCOC(=O)C1=CN(C(=N1)Br)C
Melting PointNot reported
Storage Conditions2–8°C (inert atmosphere)
SolubilitySoluble in DCM, THF, DMF

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer properties.

  • Process Optimization: Developing solvent-free bromination protocols to enhance sustainability.

  • Computational Modeling: DFT studies to predict reactivity and guide synthetic routes.

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